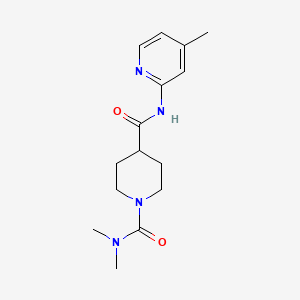
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. The compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Mechanism of Action
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune response. Activation of this pathway leads to the production of interferons and other cytokines, which can induce tumor cell death and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for the immune response. This compound has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide is its ability to enhance the anti-tumor activity of other chemotherapy drugs. This makes it a promising candidate for combination therapy. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide. One area of focus is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.
Synthesis Methods
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The aldehyde is reacted with dimethylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with diethyl malonate to form the piperidine ring, which is subsequently cyclized to form the final product.
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-methylpyridin-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-4-7-16-13(10-11)17-14(20)12-5-8-19(9-6-12)15(21)18(2)3/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRLUZYXOGPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

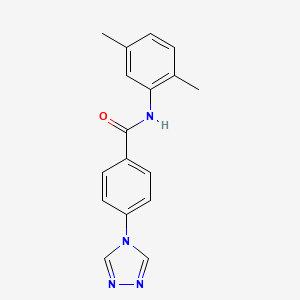
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
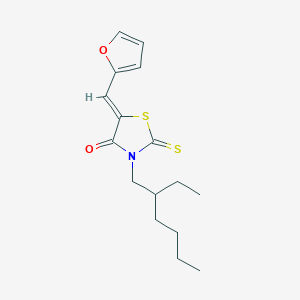
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
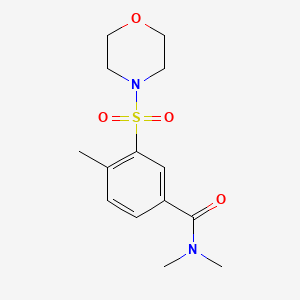
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
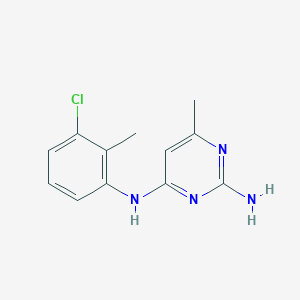
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)